

# N-Boc-1-pivaloyl-D-erythro-sphingosine structure elucidation

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## Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: *B14811759*

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An In-depth Technical Guide on the Structure Elucidation of **N-Boc-1-pivaloyl-D-erythro-sphingosine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide outlines the theoretical framework and experimental approach for the structure elucidation of **N-Boc-1-pivaloyl-D-erythro-sphingosine**. Due to the limited availability of direct experimental data for this specific derivative, this document leverages spectroscopic data from the parent compound, D-erythro-sphingosine, as a foundational reference. It presents a plausible synthetic route and a comprehensive analytical workflow for the confirmation of the target structure. The methodologies and data are presented to guide researchers in the synthesis and characterization of this and related sphingolipid derivatives.

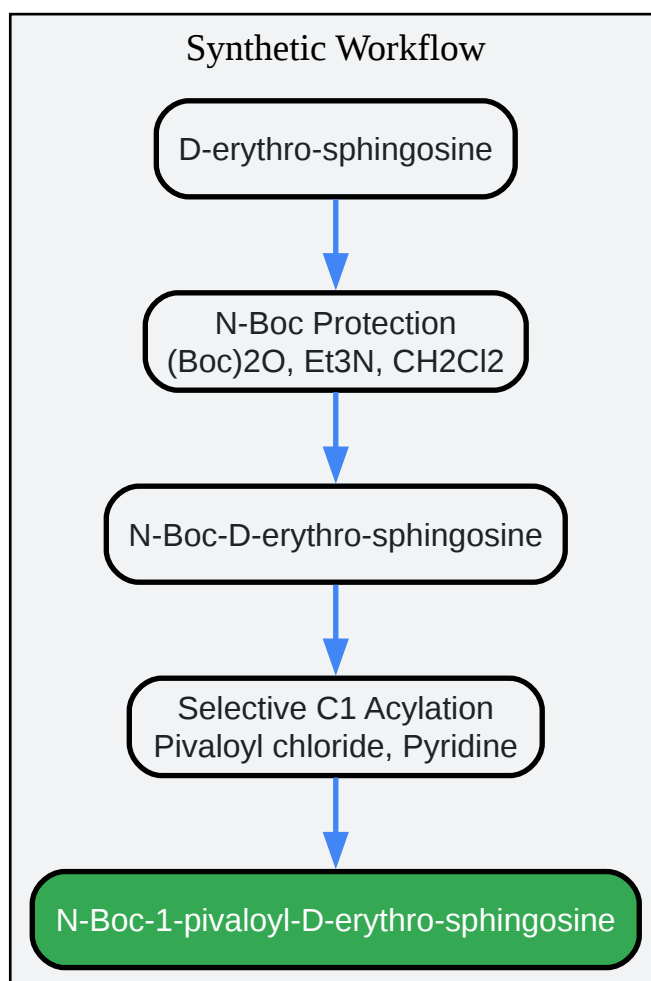
## Introduction

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, with sphingosine being a primary example. These molecules are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The chemical modification of sphingosine at its amino and hydroxyl groups allows for the creation of diverse derivatives that can be used as tools to study its biological functions or as potential therapeutic agents.

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a derivative where the amino group at the C2 position is protected with a tert-butyloxycarbonyl (Boc) group, and the primary hydroxyl group at the C1 position is acylated with a pivaloyl group. These modifications enhance the lipophilicity and alter the chemical reactivity of the parent molecule, making it a useful intermediate in the synthesis of more complex sphingolipids. The precise confirmation of its structure is paramount for its application in further research and development.

## Proposed Synthesis Workflow

The synthesis of **N-Boc-1-pivaloyl-D-erythro-sphingosine** from D-erythro-sphingosine can be conceptualized as a two-step process involving the protection of the amino group followed by the selective acylation of the primary hydroxyl group.

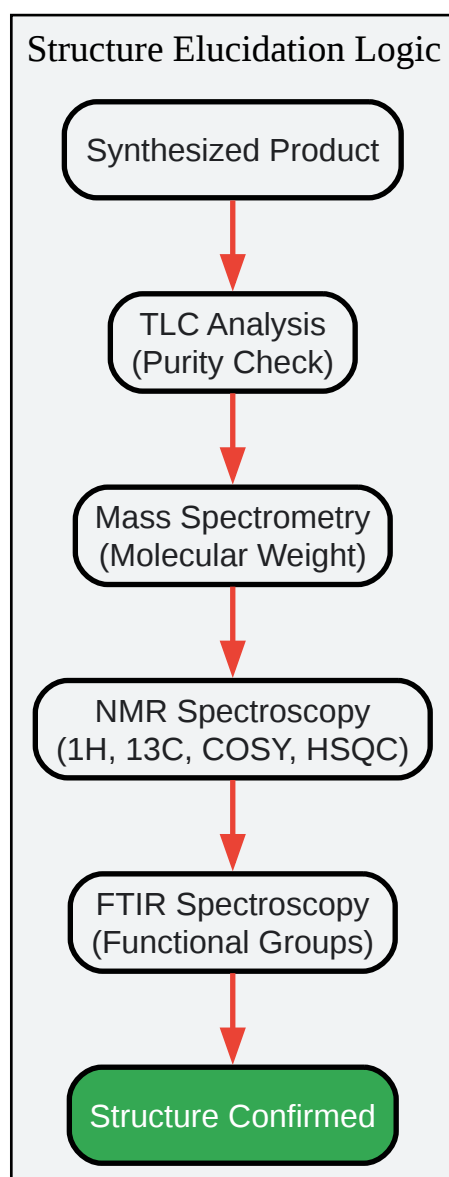


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Caption: Proposed synthetic workflow for **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

## Structure Elucidation Workflow

The confirmation of the synthesized product's structure would involve a logical sequence of analytical techniques. This workflow ensures the correct molecular weight, elemental composition, and stereochemistry of the final compound.



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Caption: Logical workflow for the structure elucidation of the target molecule.

## Spectroscopic Data (Reference: D-erythro-sphingosine)

The following tables summarize the spectroscopic data for the parent compound, D-erythro-sphingosine. These values serve as a baseline for interpreting the spectra of **N-Boc-1-pivaloyl-D-erythro-sphingosine**. The addition of the N-Boc and 1-pivaloyl groups is expected to cause significant shifts in the signals corresponding to the nuclei in their vicinity.

### <sup>1</sup>H NMR Data of D-erythro-sphingosine

Chemical Shift (ppm)	Multiplicity	Assignment (Tentative)
5.71 - 5.75	m	H-5
5.47 - 5.51	m	H-4
3.95 - 3.97	m	H-3
3.65 - 3.68	m	H-1a
3.47 - 3.50	m	H-1b
2.73 - 2.76	m	H-2
2.06 - 2.10	m	H-6
1.28 - 1.43	m	-(CH <sub>2</sub> ) <sub>n</sub> -
0.88 - 0.91	t	-CH <sub>3</sub>

Solvent: CD<sub>3</sub>OD, Frequency: 600 MHz

### <sup>13</sup>C NMR Data of D-erythro-sphingosine

Chemical Shift (ppm)	Assignment (Tentative)
135.12	C-5
130.80	C-4
75.04	C-3
64.41	C-1
57.94	C-2
33.37	C-6
23.57 - 32.87	-(CH <sub>2</sub> ) <sub>n</sub> -
14.28	-CH <sub>3</sub>

Solvent: CD<sub>3</sub>OD, Frequency: 600 MHz

## Mass Spectrometry Data of D-erythro-sphingosine

m/z	Ion
300.2897	[M+H] <sup>+</sup>
282.2787	[M+H-H <sub>2</sub> O] <sup>+</sup>
264.2682	[M+H-2H <sub>2</sub> O] <sup>+</sup>

Ionization Mode: ESI+

## Expected Spectral Changes for N-Boc-1-pivaloyl-D-erythro-sphingosine

- <sup>1</sup>H NMR:
  - Appearance of a singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

- Appearance of a singlet around 1.2 ppm corresponding to the nine protons of the pivaloyl group.
- Downfield shift of the H-1 protons due to the ester linkage.
- Shift in the signal for the H-2 proton due to the N-Boc group.
- $^{13}\text{C}$  NMR:
  - Appearance of signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).
  - Appearance of signals for the quaternary carbon, the carbonyl carbon, and the methyl carbons of the pivaloyl group (around 39 ppm, 178 ppm, and 27 ppm, respectively).
  - Downfield shift of the C-1 carbon signal.
- Mass Spectrometry:
  - The molecular ion peak  $[\text{M}+\text{H}]^+$  is expected at  $m/z$  484.38, corresponding to the molecular formula  $\text{C}_{28}\text{H}_{53}\text{NO}_5$ .
  - Fragmentation patterns would show losses of the Boc group (100 amu) and the pivaloyl group (85 amu).

## Experimental Protocols (Hypothetical)

### Synthesis of N-Boc-D-erythro-sphingosine

- Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of dichloromethane and triethylamine (1.5 equivalents).
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate  $((\text{Boc})_2\text{O}$ , 1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine

- Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous pyridine.
- Cool the solution to 0 °C.
- Add pivaloyl chloride (1.1 equivalents) dropwise.
- Stir the reaction at 0 °C for 4-6 hours.
- Monitor the reaction by TLC.
- Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
- Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the final product by flash column chromatography.

## Conclusion

The structural elucidation of **N-Boc-1-pivaloyl-D-erythro-sphingosine** relies on a systematic approach combining organic synthesis and spectroscopic analysis. While direct experimental data is scarce, a robust analytical workflow can be established based on the known properties of the parent sphingosine molecule. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers to successfully synthesize, purify,

and characterize this and other complex sphingolipid derivatives, thereby facilitating further investigations into their biological roles and therapeutic potential.

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